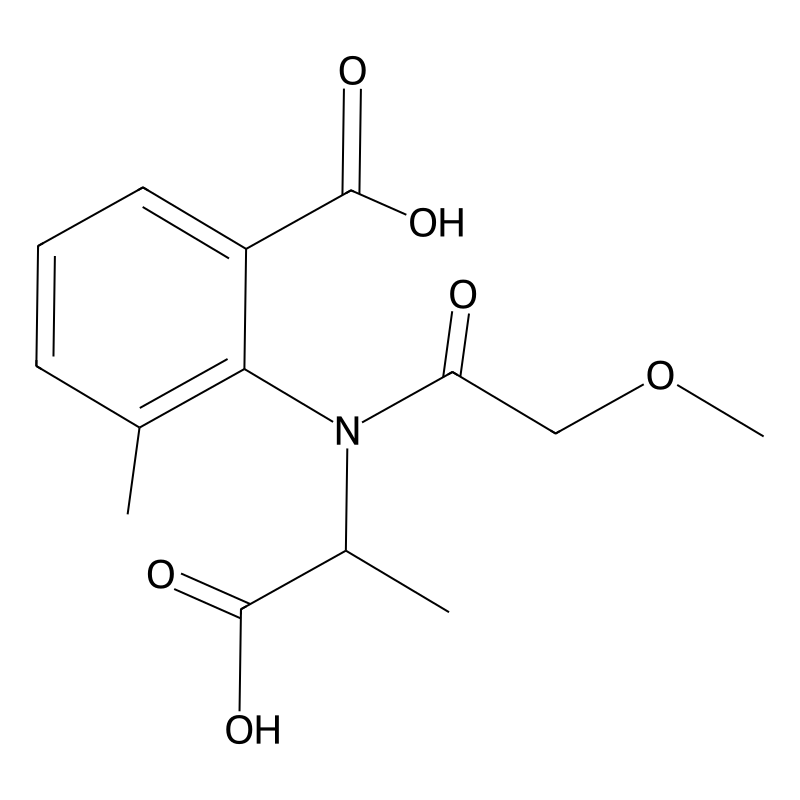

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine is a compound characterized by its unique structural features, including a methoxyacetate group and a carboxy-6-methylphenyl moiety. Its molecular formula is C₁₄H₁₇N₀₆, with a molecular weight of 295.29 g/mol. This compound is often encountered as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other, adding complexity to its chemical behavior and biological interactions .

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine (N-(2-Methoxyacetyl)-N-(2-carboxy-6-methylphenyl)-alanine) is a metabolite of metalaxyl, an agricultural fungicide []. Metabolites are substances produced by the breakdown of a compound by an organism. In this case, the organism is likely a plant, fungus, or animal that has been exposed to metalaxyl.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: The amine group can react with carboxylic acids to form amides.

- Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed back to the corresponding carboxylic acid and alcohol.

These reactions are fundamental in organic synthesis and can be utilized in further modifications of the compound for research and therapeutic applications.

Several methods can be employed for synthesizing N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine:

- Starting Materials: The synthesis typically begins with commercially available amino acids and phenolic precursors.

- Reagents: Common reagents include methoxyacetic anhydride for esterification and coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation.

- Procedure:

- React the amino acid with methoxyacetic anhydride under controlled conditions to form the methoxyacetate derivative.

- Introduce the 2-carboxy-6-methylphenyl group via amide coupling techniques.

Optimizing reaction conditions (temperature, solvent, and pH) is crucial for maximizing yield and purity.

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine finds applications in various fields:

- Pharmaceutical Research: As a biochemical probe in proteomics and drug discovery.

- Chemical Biology: Used in studying enzyme mechanisms and protein interactions due to its structural features.

- Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules.

Its unique structure allows it to act as a versatile building block in organic synthesis.

Interaction studies involving N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine focus on its binding affinities with various biological targets. Preliminary studies suggest:

- Protein Binding: Investigations into how this compound interacts with enzymes or receptors could reveal insights into its mechanism of action.

- Molecular Docking Studies: Computational approaches may predict how this compound fits into active sites of target proteins, providing a basis for further experimental validation.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine. Here’s a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-Carboxyphenyl)-alanine | C₉H₉N₁O₂ | Lacks methoxyacetate; simpler structure |

| N-(4-Hydroxyphenyl)-N-methylalanine | C₁₁H₁₃N₁O₂ | Contains hydroxyl instead of methoxy |

| 4-Amino-N-(2-carboxyphenyl)butanoic acid | C₁₁H₁₃N₂O₄ | Longer carbon chain; different functional groups |

The uniqueness of N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds.

Systematic Chemical Nomenclature

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine represents a complex organic compound with multiple accepted nomenclature designations across different chemical naming systems [1] [4]. The International Union of Pure and Applied Chemistry name for this compound is 2-[1-carboxyethyl-(2-methoxyacetyl)amino]-3-methylbenzoic acid [1] [4]. The Chemical Abstracts Service index name follows the systematic nomenclature as 2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methylbenzoic acid [4] [5].

Alternative systematic names include 2-[N-(1-carboxyethyl)-2-methoxyacetamido]-3-methylbenzoic acid, which emphasizes the amide linkage within the molecular structure [4] [7]. The compound is also recognized under the designation N-(2-Carboxy-6-methylphenyl)-N-(methoxyacetyl)-DL-alanine, highlighting its relationship to the amino acid alanine [4] [5].

The development of N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine is intrinsically linked to the revolutionary advancement in agricultural chemistry during the 1970s, particularly within the context of acylalanine fungicide research at Ciba-Geigy Corporation [1] [2]. Between 1970 and 1975, Ciba-Geigy researchers concentrated their efforts on the discovery and initial synthesis phase of acylalanine compounds, during which specific molecular frameworks were being explored for their potential antifungal properties [2]. This research period represented a systematic approach to developing novel fungicides with improved systemic properties compared to the predominantly protectant fungicides available at the time [1].

The scientific foundation for this compound's development emerged from the broader understanding of amino acid-based pesticide chemistry that had been evolving since the 1940s [3]. The phenoxyacetic acid herbicides, introduced in 1946, had demonstrated the potential of amino acid-derived structures in agricultural applications [4]. This early success with compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) provided crucial insights into how modifications of natural biochemical pathways could yield effective pest control agents [3].

The launch of metalaxyl in 1977 by Ciba-Geigy marked a revolutionary moment in fungicide development, fundamentally changing farmers' expectations for control of Oomycete diseases [1]. This systemic fungicide demonstrated outstanding properties including high potency, excellent curative and protectant activity, excellent redistribution and protection of new growth, and control of all members of the order Peronosporales [1]. N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine emerged as a significant metabolite during the environmental fate studies of this groundbreaking fungicide [5] [6].

Regulatory Recognition and Early Research (1979-1988)

The formal regulatory recognition of metalaxyl began in 1979 when it was initially registered as a pesticide by the Ciba-Geigy Corporation [7] [8]. This registration marked the beginning of systematic study of the compound's environmental behavior and metabolic products. Registration Standards for metalaxyl were issued in June 1981 and updated in September 1988, requiring comprehensive submission of product chemistry, residue chemistry, toxicology, ecological effects, and environmental fate studies [7] [8].

During this period, the first evidence of resistance development emerged in 1980, with significant resistance to metalaxyl described in cucumber downy mildew and late blight [1]. This resistance development was particularly rapid where metalaxyl was used alone, under high disease pressure, and when applications were made curatively [1]. The emergence of resistance led to the formation of the Fungicide Resistance Action Committee (FRAC), which developed a coordinated strategy across rival companies to limit the number of recommended phenylamide applications per season [1].

The structural characteristics of N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine became increasingly important during this period as researchers sought to understand the metabolic pathways and environmental fate of metalaxyl [9] [10]. The compound's molecular formula C₁₄H₁₇NO₆ and molecular weight of 295.29 g/mol were established, along with its characterization as a racemic mixture of diastereomers due to the presence of multiple chiral centers [9] [10].

Metabolite Identification and Environmental Studies (1990s-2000s)

The 1990s and early 2000s marked a crucial period in the comprehensive understanding of N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine as a major environmental metabolite of metalaxyl [5] [6]. Systematic soil degradation studies revealed that metalaxyl degraded according to first-order kinetics, with half-lives ranging from 17 to 38 days depending on soil type and environmental conditions [5]. During this degradation process, N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine (designated as CGA108906) emerged as one of the primary metabolites alongside NOA 409045 [5] [11].

Environmental fate studies demonstrated significant differences in metabolite formation between different soil types and geographic regions. Higher metalaxyl acid metabolite concentrations were found in German soils compared to Cameroonian soils, with as much as 89% of the initial mefenoxam concentration converted into its acid metabolite in German soil within 90 days of incubation [5]. This contrasted sharply with less than 1% conversion in Cameroonian soil during the same period, suggesting that different microbial populations with varying enzymatic preferences were responsible for the degradation process [5].

The analytical characterization of N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine was refined during this period, with the establishment of its CAS number (104390-56-9) and comprehensive structural identifiers [9] [12]. The compound's IUPAC name was formalized as 2-[1-carboxyethyl-(2-methoxyacetyl)amino]-3-methylbenzoic acid, and its InChI Key was determined as WFTHOCDLKYPFJX-UHFFFAOYSA-N [9] [12]. These standardized identifiers facilitated consistent research and regulatory assessment across different laboratories and institutions.

Advanced Research and Regulatory Assessment (Late 1990s-2000s)

The transition period of the late 1990s saw significant regulatory changes with the introduction of mefenoxam (metalaxyl-M) in 1996 [13]. Following this registration, all soil and foliar applications of racemic metalaxyl were cancelled, with only seed treatment applications remaining approved [13]. This regulatory shift intensified focus on understanding the environmental fate and metabolite profiles of both the original racemic mixture and the purified R-enantiomer.

Comprehensive environmental monitoring studies conducted in France between 2007-2011 specifically investigated residues of metalaxyl-M and its metabolites, including NOA409045 and CGA108906, in groundwater systems [14] [15]. These studies revealed that expected estimated concentrations in groundwater could exceed the regulatory threshold of 0.1 μg/L, with maximum predicted environmental concentrations of 0.329 μg/L for CGA108906 [15]. Despite these elevated concentrations, toxicological assessment indicated that the metabolite could be considered not relevant according to European Union guidance SANCO/221/2000 on the relevance of groundwater metabolites [15].